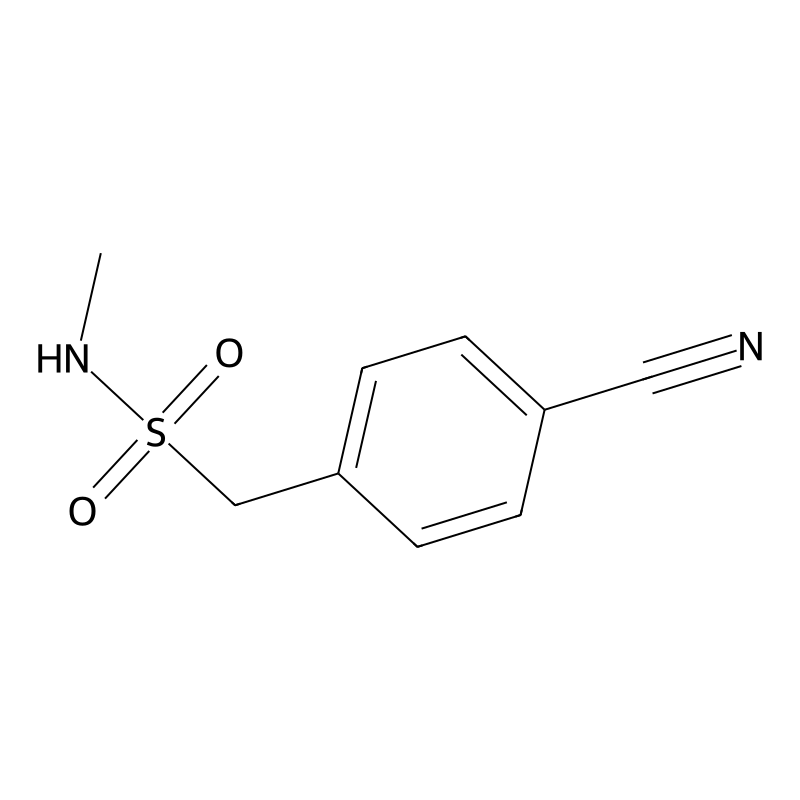

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .

Organic Electronics

Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

Ionic Covalent Triazine Frameworks

A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .

Porous Polyelectrolyte Frameworks

Porous polyelectrolyte frameworks have been synthesized using 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride. These frameworks have been used in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .

Liquid Crystal Polymers

6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA have been synthesized. These polymers have been used in the development of new high-k dielectric materials for organic field effect transistors (OFETs) .

1-(4-cyanophenyl)-N-methylmethanesulfonamide is an organic compound characterized by its unique structural features, which include a cyanophenyl group linked to a methanesulfonamide moiety. The molecular formula for this compound is CHNOS. The presence of the cyanophenyl group contributes to its chemical properties and potential biological activities. This compound falls under the category of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

- Substitution Reactions: The sulfonamide nitrogen can undergo nucleophilic substitution, allowing the sulfonamide group to be replaced by other nucleophiles.

- Oxidation and Reduction: This compound can be oxidized or reduced, leading to the formation of different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride are often used.

- Cyclization Reactions: The structure allows for cyclization reactions, potentially leading to the formation of heterocyclic compounds.

The mechanisms of these reactions typically involve the attack of nucleophiles on electrophilic centers within the molecule, facilitated by appropriate reaction conditions and reagents.

The biological activity of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is primarily attributed to its sulfonamide structure. Compounds in this class are known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Additionally, research indicates potential anti-inflammatory and anticancer activities associated with this compound, although specific studies on its efficacy and mechanism of action are still required to fully understand its biological implications .

The synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide can be achieved through several methods:

- Reaction with Sulfonyl Chlorides: A common method involves reacting 4-cyanobenzenesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. This reaction typically takes place in an organic solvent like dichloromethane at room temperature.Steps include:

- Dissolving 4-cyanobenzenesulfonyl chloride in dichloromethane.

- Adding N-methylmethanesulfonamide and triethylamine.

- Stirring the mixture until the reaction completes, followed by purification through recrystallization or chromatography.

- Industrial Production: For larger-scale synthesis, continuous flow systems are utilized to enhance efficiency and yield. The product is isolated using filtration and dried under reduced pressure.

1-(4-cyanophenyl)-N-methylmethanesulfonamide has several applications:

- Medicinal Chemistry: It is investigated for its antimicrobial properties and potential use as an inhibitor in various biological pathways.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.

The versatility of this compound highlights its importance in both research and industrial applications .

Interaction studies involving 1-(4-cyanophenyl)-N-methylmethanesulfonamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes and receptors, potentially leading to insights into its therapeutic applications. Such investigations may reveal mechanisms behind its antibacterial effects and other biological activities .

Several compounds share structural similarities with 1-(4-cyanophenyl)-N-methylmethanesulfonamide. Notable examples include:

| Compound Name | Unique Features |

|---|---|

| 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide | Contains an isopropyl group instead of a methyl group; may affect solubility and activity. |

| 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide | Has two methyl groups; changes electronic properties and reactivity compared to N-methyl variant. |

| N-(4-cyanophenyl)-N-ethylmethanesulfonamide | Ethyl substitution may enhance lipophilicity and alter pharmacokinetics. |

Uniqueness

The uniqueness of 1-(4-cyanophenyl)-N-methylmethanesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the methyl group enhances its solubility while maintaining effective binding interactions with biological targets.

This comprehensive overview highlights the significance of 1-(4-cyanophenyl)-N-methylmethanesulfonamide in various fields, particularly medicinal chemistry, where its unique properties can lead to innovative therapeutic applications.